molecular formula C19H20N4O B2826191 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-05-1

1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2826191
CAS No.: 1105215-05-1
M. Wt: 320.396
InChI Key: KGCHACZJSDQLCS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anti-inflammatory and antimicrobial agent.

  • Industry: It is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

  • 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: 1-(4-Methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, which include the presence of both a methyl group and a phenylpropyl group attached to the triazole ring. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-15-9-11-17(12-10-15)23-14-18(21-22-23)19(24)20-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCHACZJSDQLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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